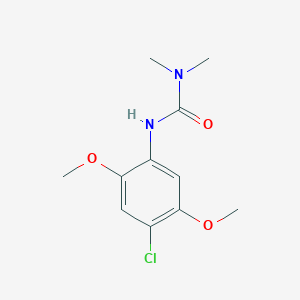
N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has shown promise as a tool for investigating various biochemical and physiological processes, and has been used in a number of different research applications.
Mecanismo De Acción
The exact mechanism of action of N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea is not fully understood, but it is believed to act as a modulator of certain ion channels and receptors in the brain. Specifically, this compound has been shown to interact with the NMDA receptor, which is involved in a number of different physiological processes including learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of different biochemical and physiological effects in both animal and human studies. These effects include changes in neurotransmitter levels, alterations in brain activity patterns, and changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea as a research tool is its specificity for certain ion channels and receptors in the brain. This allows researchers to investigate the function of these channels and receptors in a more targeted and precise way than with other compounds. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are a number of different future directions for research involving N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea. One area of interest is the potential use of the compound in treating various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Another area of interest is the development of more potent analogs of this compound, which could be used to investigate the function of ion channels and receptors in the brain with even greater precision. Finally, there is also interest in exploring the potential use of this compound in other areas of research, such as cancer biology and drug discovery.
Métodos De Síntesis
The synthesis of N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylurea has been used in a number of different scientific research applications, including as a tool for investigating the function of certain ion channels and receptors in the brain. The compound has also been studied for its potential use in treating a variety of different neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
3-(4-chloro-2,5-dimethoxyphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-14(2)11(15)13-8-6-9(16-3)7(12)5-10(8)17-4/h5-6H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLYORFBACUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5002315.png)
![N,N'-[1,4-dihydroquinoxaline-2,3-diylidenebis(nitrilo-4,1-phenylene)]diacetamide](/img/structure/B5002331.png)
![diethyl 3-methyl-5-{[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5002337.png)
![1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5002357.png)
![ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5002362.png)
![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5002370.png)
![methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5002375.png)

![17-(1,3-benzodioxol-5-yl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5002387.png)
![3-{[(3-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5002394.png)


![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5002423.png)
